15-Nonacosanone

Vue d'ensemble

Description

15-Nonacosanone , also known as nonacosan-15-one , is a long-chain aliphatic ketone with the chemical formula C₂₉H₅₈O . It belongs to the class of fatty acid derivatives and is characterized by its hydrophobic nature. This compound is found in various natural sources, including plant waxes and epicuticular layers.

Synthesis Analysis

The synthesis of 15-Nonacosanone can occur through several routes. One common method involves the oxidation of the corresponding alcohol , nonacosanol (C₂₉H₅₈O), using oxidizing agents such as chromic acid or potassium permanganate. Alternatively, it can be obtained from natural sources like plant cuticles.

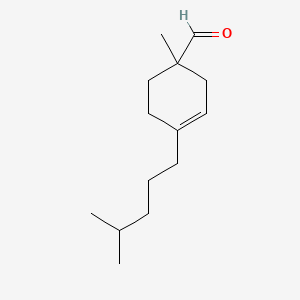

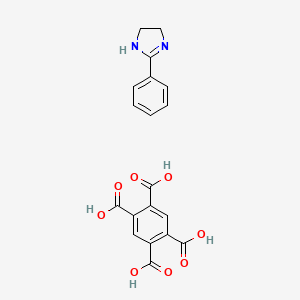

Molecular Structure Analysis

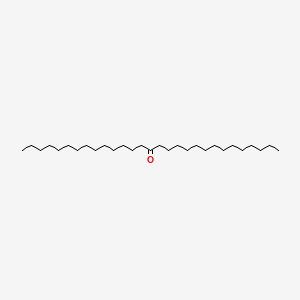

The molecular structure of 15-Nonacosanone consists of a 29-carbon alkyl chain with a carbonyl group (C=O) at the 15th carbon position. The compound exhibits a linear, saturated hydrocarbon backbone. Its systematic IUPAC name is 15-Nonacosanone .

!Molecular Structure

Chemical Reactions Analysis

15-Nonacosanone is relatively inert under normal conditions due to its long hydrocarbon tail. However, it can participate in reactions typical of ketones, such as reduction , oxidation , and condensation reactions. For instance, it can undergo reduction to form the corresponding alcohol (nonacosanol) or oxidation to yield carboxylic acids.

Physical And Chemical Properties Analysis

- Melting Point : 15-Nonacosanone typically melts around 70-75°C .

- Boiling Point : It has a high boiling point due to its long hydrocarbon chain.

- Solubility : Insoluble in water but soluble in organic solvents (e.g., chloroform, hexane).

- Odor : It may have a faint, waxy odor.

Applications De Recherche Scientifique

Biosynthesis and Metabolism in Plants

Research into the biosynthesis of secondary alcohols and ketones in plants, such as broccoli (Brassica oleracea), has highlighted the role of 15-Nonacosanone. The studies demonstrate that nonacosane is hydroxylated to give nonacosan-15-ol and nonacosan-14-ol, with subsequent preferential oxidation of the C-15 isomer to form the ketones, including 15-Nonacosanone. This process involves a mixed-function oxidase and indicates a significant role for 15-Nonacosanone in plant metabolism and wax biosynthesis (Kolattukudy, Buckner, & Liu, 1973).

Chemotaxonomic Studies

In the realm of chemotaxonomy, 15-Nonacosanone has been identified as a significant compound. For example, different populations of Foeniculum vulgare contain 10-nonacosanone as a specific chemical marker, indicating its potential as a chemotaxonomic tool for plant species identification and differentiation (Muckensturm et al., 1997).

Role in Insect Pheromones

15-Nonacosanone also plays a crucial role in insect communication as a component of sex pheromones. Studies on the German cockroach have shown that 29-Hydroxy-3,11-dimethyl-2-nonacosanone, a derivative of 15-Nonacosanone, acts as a sex pheromone, influencing male behavior (Nishida et al., 1976). This discovery has implications for understanding insect behavior and potentially for pest control strategies.

Safety And Hazards

- Toxicity : Limited information is available regarding its toxicity, but it is generally considered low.

- Handling : Standard precautions for handling organic compounds apply.

- Fire Hazard : 15-Nonacosanone is combustible; avoid open flames.

- Skin Contact : Minimal skin irritation reported; wash off promptly if contact occurs.

Orientations Futures

Research on 15-Nonacosanone should focus on:

- Biological Functions : Further elucidating its role in plant physiology.

- Synthetic Routes : Developing efficient synthetic methods.

- Applications : Exploring potential applications in cosmetics, agriculture, or materials science.

Propriétés

IUPAC Name |

nonacosan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H58O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(30)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKQALGTGOKSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H58O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182016 | |

| Record name | Nonacosan-15-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 15-Nonacosanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Nonacosan-15-one | |

CAS RN |

2764-73-0 | |

| Record name | 15-Nonacosanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2764-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonacosan-15-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002764730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonacosan-15-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonacosan-15-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15-Nonacosanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

80.5 - 81 °C | |

| Record name | 15-Nonacosanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-oxo-](/img/structure/B1581834.png)

![Butanamide, 2-[(4-chloro-2-nitrophenyl)azo]-3-oxo-N-phenyl-](/img/structure/B1581837.png)

![3,3'-[(2-Chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(3-chloro-o-tolyl)benzamide]](/img/structure/B1581847.png)

![2'-anilino-6'-[ethyl(3-methylbutyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1581849.png)